2-(4-Ethoxyphenyl)acetohydrazide
Overview
Description
2-(4-Ethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a hydrazide derivative, characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Ethoxyphenyl)acetohydrazide can be synthesized by reacting phenacetyl hydrazine with ethoxybenzaldehyde under alkaline conditions . The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction scheme is as follows:
Reactants: Phenacetyl hydrazine and ethoxybenzaldehyde.
Conditions: Alkaline medium, heating.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different hydrazine derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenoxy)acetohydrazide: Similar in structure but with an ethoxyphenoxy group instead of an ethoxyphenyl group.
Phenylacetohydrazide: Lacks the ethoxy group, making it less hydrophobic.
4-Ethoxybenzohydrazide: Contains a benzohydrazide moiety instead of an acetohydrazide.
Uniqueness
2-(4-Ethoxyphenyl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its hydrophobicity, potentially improving its interaction with hydrophobic targets in biological systems.
Biological Activity
2-(4-Ethoxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenylacetaldehyde with hydrazine hydrate. The reaction conditions usually include refluxing in ethanol or another suitable solvent, which facilitates the formation of the hydrazone linkage. The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A representative study tested its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with zones of inhibition comparable to standard antibiotics (Table 1).
Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 20 | Gentamicin |
Escherichia coli | 18 | Bacteriomycin |
Bacillus subtilis | 22 | Ampicillin |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are required to elucidate the precise pathways involved.
Anticancer Activity
In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines (Table 2).
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.5 |
MCF-7 | 12.3 |
H1563 (lung cancer) | 18.0 |
The mechanism underlying its anticancer activity may involve induction of apoptosis and cell cycle arrest, although detailed molecular studies are necessary to confirm these effects.
Anti-inflammatory Activity
Research has also suggested that this compound possesses anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in edema formation. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as an effective antimicrobial agent.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJDXVNHEKXCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357043 | |
Record name | 2-(4-ethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61904-55-0 | |
Record name | 2-(4-ethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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